CLR1501

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

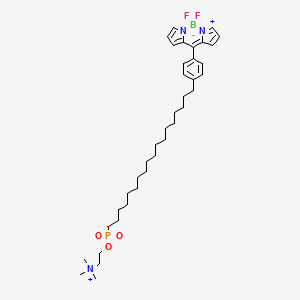

C38H59BF2N3O3P |

|---|---|

Molecular Weight |

685.7 g/mol |

IUPAC Name |

18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate |

InChI |

InChI=1S/C38H59BF2N3O3P/c1-44(2,3)31-32-47-48(45,46)33-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-30H,4-19,22,31-33H2,1-3H3 |

InChI Key |

IGSUGQSLGYRIKA-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=C(C=C4)CCCCCCCCCCCCCCCCCCP(=O)([O-])OCC[N+](C)(C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

CLR1501: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLR1501 is a novel, cancer-targeted, fluorescent imaging agent developed by Cellectar Biosciences. It is a synthetic analog of alkylphosphocholine (APC), a class of molecules known for their selective uptake and prolonged retention in malignant cells. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in cancer cells, intended for researchers, scientists, and professionals in drug development. The document outlines the current understanding of its molecular interactions, impact on key signaling pathways, and the experimental basis for these findings.

Core Mechanism of Action: A Two-Pronged Approach

The anti-cancer activity of this compound is predicated on a dual mechanism: preferential accumulation in cancer cells through interaction with lipid rafts and subsequent disruption of pro-survival signaling pathways, primarily the PI3K/Akt pathway.

Selective Uptake via Lipid Raft-Mediated Endocytosis

This compound's tumor selectivity is primarily attributed to the unique composition of cancer cell membranes, which are enriched in lipid rafts compared to normal cells. These specialized membrane microdomains, rich in cholesterol and sphingolipids, function as signaling platforms and portals for cellular entry.

The parent compound of this compound, CLR1404, has been shown to utilize these lipid rafts for entry into cancer cells. This mechanism is supported by experimental evidence where the disruption of lipid rafts using the cholesterol-chelating agent filipin III resulted in a significant decrease in CLR1404 uptake by cancer cells. While the precise molecular binding partners within the lipid rafts remain under investigation, the affinity for these cholesterol-rich domains is a key determinant of its cancer-specific accumulation.

dot

Caption: this compound uptake via lipid rafts.

Inhibition of the PI3K/Akt Signaling Pathway

Upon internalization, the alkylphosphocholine backbone of this compound exerts its cytotoxic effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.

Akt, a serine/threonine kinase, is a central node in this pathway. When active, Akt phosphorylates and inactivates several downstream pro-apoptotic proteins, including Glycogen Synthase Kinase 3 beta (GSK3β) and Forkhead box O (FOXO) transcription factors. By inhibiting Akt, CLR1404, the parent compound of this compound, effectively removes this inhibitory control, leading to the activation of these tumor-suppressive proteins. The activation of GSK3β and FOXO proteins can, in turn, trigger apoptosis and inhibit cell cycle progression.

dot

Caption: this compound inhibits the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, CLR1404.

| Compound | Parameter | Cell Line/Model | Value | Reference |

| This compound | Tumor-to-Normal Brain Fluorescence Ratio (Confocal) | U251 Glioblastoma Xenograft | 3.51 ± 0.44 | [1] |

| This compound | Tumor-to-Normal Brain Fluorescence Ratio (IVIS) | U251 Glioblastoma Xenograft | 7.23 ± 1.63 | [1] |

| 5-ALA | Tumor-to-Normal Brain Fluorescence Ratio (IVIS) | U251 Glioblastoma Xenograft | 4.81 ± 0.92 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Protocol 1: In Vitro Cellular Uptake Assay using Fluorescence Microscopy

Objective: To quantitatively assess the uptake of this compound in cancer cells compared to normal cells.

Materials:

-

This compound solution (concentration to be optimized, e.g., 5 µM)

-

Cancer cell line (e.g., U251 glioblastoma) and a normal cell line (e.g., human astrocytes)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (4% in PBS) for fixation

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~500/517 nm) and the nuclear stain.

Procedure:

-

Seed cancer cells and normal cells in separate wells of a multi-well imaging plate and allow them to adhere overnight.

-

Treat the cells with this compound-containing medium for a specified time course (e.g., 1, 4, 24 hours).

-

At each time point, wash the cells three times with PBS to remove extracellular this compound.

-

Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the nuclei with DAPI or Hoechst solution for 10 minutes.

-

Wash the cells three times with PBS.

-

Acquire images using a fluorescence microscope. Capture images of both the this compound fluorescence and the nuclear stain.

-

Quantitative Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity of this compound within the cytoplasm of a statistically significant number of cells for each condition. Normalize the fluorescence intensity to the cell area or a background region.

dot

Caption: Workflow for this compound uptake assay.

Protocol 2: Lipid Raft Disruption Assay

Objective: To determine the role of lipid rafts in the uptake of CLR1404/CLR1501.

Materials:

-

CLR1404 (radiolabeled) or this compound (fluorescent)

-

Cancer cell line

-

Filipin III (lipid raft disrupting agent)

-

Cell culture medium

-

Scintillation counter (for radiolabeled compound) or fluorescence plate reader/microscope (for fluorescent compound)

Procedure:

-

Seed cancer cells in a multi-well plate and allow them to adhere.

-

Pre-treat a subset of cells with an optimized concentration of Filipin III (e.g., 1-5 µg/mL) for 30-60 minutes. Include a vehicle-only control group.

-

Add CLR1404 or this compound to both the Filipin III-treated and control wells and incubate for a defined period.

-

Wash the cells thoroughly to remove any unbound compound.

-

Lyse the cells.

-

Quantification:

-

For radiolabeled CLR1404, measure the radioactivity in the cell lysates using a scintillation counter.

-

For fluorescent this compound, measure the fluorescence intensity of the lysates using a plate reader or quantify cellular fluorescence using microscopy as described in Protocol 1.

-

-

Compare the uptake in Filipin III-treated cells to the control cells. A significant reduction in uptake in the treated cells indicates a lipid raft-dependent mechanism.

Protocol 3: Western Blot Analysis of Akt Pathway Inhibition

Objective: To assess the effect of CLR1404 on the phosphorylation status of Akt and its downstream targets.

Materials:

-

CLR1404

-

Cancer cell line

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-phospho-FOXO1 (Thr24)/FOXO3a (Thr32), anti-total-FOXO1/3a.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat cancer cells with various concentrations of CLR1404 for different time points. Include an untreated control.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein for each target. A decrease in the phosphorylation of Akt, GSK3β, and FOXO proteins in CLR1404-treated cells compared to the control would indicate inhibition of the PI3K/Akt pathway.

Conclusion

This compound represents a promising cancer-targeted agent with a well-defined, dual mechanism of action. Its selective accumulation in cancer cells, driven by the unique lipid composition of their membranes, coupled with its ability to disrupt the critical PI3K/Akt survival pathway, provides a strong rationale for its continued development as both an imaging agent and a potential therapeutic. The experimental protocols outlined in this guide offer a framework for further elucidation of its molecular interactions and for the evaluation of its efficacy in various cancer models.

References

CLR1501: A Technical Guide to its Fluorescent Properties and Spectra for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLR1501 is a novel, cancer-selective fluorescent imaging agent that offers significant potential for advancing cancer research, particularly in the field of fluorescence-guided surgery and in vitro/in vivo tumor visualization. As a fluorescently labeled analog of CLR1404, an alkylphosphocholine analog, this compound leverages the unique lipid raft-mediated uptake mechanism of its parent compound to preferentially accumulate in malignant cells.[1] This technical guide provides an in-depth overview of the core fluorescent properties, spectral characteristics, and relevant experimental considerations for the effective application of this compound in a research setting.

Core Fluorescent and Spectral Properties

This compound exhibits fluorescence in the green portion of the visible spectrum, making it compatible with a wide range of standard fluorescence microscopy and in vivo imaging systems.[2][3] The key spectral properties are summarized below.

| Property | Value | Source |

| Excitation Maximum (λex) | ~500 nm | [2][3] |

| Emission Maximum (λem) | ~517 nm | [2][3] |

| Stokes Shift | ~17 nm | Calculated |

| Quantum Yield (Φ) | Not explicitly reported for this compound. However, based on its spectral characteristics, it is likely a BODIPY-based dye, which typically exhibit high quantum yields, often in the range of 0.6 to 0.9 in various solvents.[][5] | N/A |

| Molar Extinction Coefficient (ε) | Not explicitly reported for this compound. BODIPY dyes, the likely fluorophore class, are known for their high molar extinction coefficients, often exceeding 70,000 M⁻¹cm⁻¹.[6][7] | N/A |

| Photostability | Not explicitly reported for this compound. BODIPY dyes are generally characterized by good to excellent photostability, which is advantageous for imaging applications that require prolonged or repeated light exposure.[][] | N/A |

Mechanism of Selective Tumor Uptake

The tumor-selective accumulation of this compound is attributed to its chemical structure as an alkylphosphocholine analog. This class of molecules has been shown to interact with and be transported into cancer cells through lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. Cancer cells often have a higher abundance of these lipid rafts compared to normal cells, leading to the preferential uptake and retention of this compound in malignant tissues.

Experimental Protocols

The following are generalized protocols for the use of this compound in common research applications. These should be optimized for specific cell lines, animal models, and imaging instrumentation.

In Vitro Fluorescence Microscopy of Cultured Cells

This protocol outlines the steps for staining cultured cancer cells with this compound for visualization by fluorescence microscopy.

Materials:

-

This compound

-

Cultured cancer cells on coverslips or in imaging-compatible plates

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (4% in PBS, for fixed cell imaging)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~490/20 nm, emission ~525/30 nm)

Procedure:

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.

-

This compound Incubation: Prepare a working solution of this compound in cell culture medium. The optimal concentration should be determined empirically but can range from 1 to 10 µM. Incubate the cells with the this compound solution for a designated period (e.g., 1 to 4 hours) at 37°C.

-

Washing: Gently wash the cells two to three times with warm PBS to remove unbound this compound.

-

Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature. Follow with two to three washes with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For live-cell imaging, add fresh culture medium or a suitable imaging buffer.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission spectra of this compound.

In Vivo Fluorescence Imaging in a Mouse Tumor Model

This protocol provides a general framework for using this compound to visualize tumors in a mouse model.

Materials:

-

This compound

-

Tumor-bearing mice

-

Sterile PBS or other appropriate vehicle for injection

-

In vivo imaging system with suitable excitation and emission filters (e.g., excitation ~500 nm, emission ~540 nm)

-

Anesthesia system

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse according to approved animal care protocols.

-

This compound Administration: Administer this compound via an appropriate route, such as intravenous (tail vein) injection. The optimal dose should be determined empirically.

-

Incubation Period: Allow time for this compound to accumulate in the tumor tissue and clear from non-target tissues. This can range from several hours to 24 hours post-injection.

-

Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire fluorescence images using the appropriate filter set for this compound. It is also recommended to acquire a white-light or photographic image for anatomical reference.

-

Image Analysis: Analyze the fluorescence images to determine the tumor-to-background signal ratio.

Conclusion

This compound is a promising fluorescent agent for the selective visualization of cancer cells and tumors. Its favorable spectral properties, coupled with a targeted uptake mechanism, make it a valuable tool for a range of applications in cancer research. While specific photophysical parameters such as quantum yield and molar extinction coefficient are not yet publicly detailed, its performance in preclinical studies suggests high sensitivity and specificity. The provided protocols offer a starting point for researchers to integrate this compound into their experimental workflows for advanced cancer imaging.

References

- 1. news-medical.net [news-medical.net]

- 2. Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent Cancer-Selective Alkylphosphocholine Analogs For Intraoperative Glioma Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical Properties and Stability of BODIPY Dyes [mdpi.com]

- 6. BODIPY | AAT Bioquest [aatbio.com]

- 7. Extinction Coefficient [BODIPY FL] | AAT Bioquest [aatbio.com]

what is CLR1501 and how does it work

An In-Depth Technical Guide to CLR1501: A Novel Fluorescent Agent for Cancer Visualization

Introduction

This compound is a novel, cancer-selective fluorescent agent developed for potential use in fluorescence-guided surgery.[1][2][3] As a synthetic analog of alkylphosphocholine (APC), this compound preferentially accumulates in malignant cells, enabling real-time tumor visualization.[3][4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and quantitative data from preclinical studies.

Core Compound Details and Properties

This compound is a fluorescently labeled derivative of the tumor-targeting parent compound CLR1404.[6][7] Its chemical structure is based on an alkylphosphocholine backbone, which imparts its cancer-targeting properties.[4] The addition of a BODIPY-FL fluorophore allows for visualization in the green spectrum.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 18-[p-(4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-8-yl)-phenyl]-octadecyl phosphocholine | [2] |

| Molecular Formula | C43H63BF2N3O4P | Cellectar Biosciences |

| Excitation Peak | 500 nm | [1][2] |

| Emission Peak | 517 nm | [1][2] |

| Emission Color | Green | [2] |

Mechanism of Action: Selective Uptake and Retention

The tumor selectivity of this compound is attributed to its alkylphosphocholine structure. Cancer cells exhibit altered lipid metabolism and membrane composition compared to normal cells. One key difference is the abundance and organization of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. Alkylphosphocholine analogs like this compound are thought to be selectively taken up and retained by cancer cells through these lipid rafts.

While the precise signaling pathways are a subject of ongoing research, the proposed mechanism involves the interaction of the APC molecule with the cancer cell membrane, leading to its internalization and accumulation.

Caption: Proposed mechanism of this compound selective uptake by cancer cells.

Preclinical Efficacy and Quantitative Data

Preclinical studies in glioma models have demonstrated the potential of this compound for discriminating tumor tissue from normal brain.[1][2] The tumor-to-normal brain (T:N) fluorescence ratio is a key metric for evaluating the efficacy of such agents.

Table 2: Tumor-to-Normal Brain (T:N) Fluorescence Ratios of this compound in Glioblastoma Models

| Imaging Modality | This compound T:N Ratio (Mean ± SD) | Comparator: 5-ALA T:N Ratio (Mean ± SD) | Comparator: CLR1502 T:N Ratio (Mean ± SD) | Reference |

| Confocal Microscopy | 3.51 ± 0.44 | 4.81 ± 0.92 | 9.28 ± 1.08 | [1][2] |

| IVIS Spectrum Imaging | 7.23 ± 1.63 | 4.81 ± 0.92 | 9.28 ± 1.08 | [1][2] |

| Flow Cytometry (U251 xenografts) | 14.8 ± 7.34 | Not Reported | Not Reported | [2] |

These data indicate that this compound provides a tumor-to-brain fluorescence ratio comparable to or, in some imaging modalities, superior to 5-ALA, an agent used in fluorescence-guided surgery in some regions.[1][8]

Experimental Protocols

The following protocols are summarized from a key preclinical study evaluating this compound in glioma models.[1][2]

Animal Models

Orthotopic glioblastoma xenografts were established in mice using U251 glioblastoma multiforme cells or glioblastoma stem cells. Tumor growth was verified by magnetic resonance imaging (MRI).[1]

Agent Administration

This compound, CLR1502, or 5-aminolevulinic acid (5-ALA) were administered to the tumor-bearing mice. The exact dosage and administration route are detailed in the primary study.

Imaging and Analysis

-

Confocal Microscopy:

-

Mice were euthanized, and brains were harvested.

-

Frozen sections of the brain were prepared to avoid dehydration and extraction of the fluorescent agents.

-

Sections were imaged using a confocal microscope with appropriate laser excitation and emission filters for this compound (Excitation: ~490 nm, Emission: ~515 nm).

-

Fluorescence intensity of the tumor and contralateral normal brain was quantified to calculate the T:N ratio.

-

-

IVIS Spectrum Imaging:

-

Harvested brains were imaged using an IVIS Spectrum imaging system.

-

The system was configured with the appropriate excitation and emission filters for this compound, CLR1502, and 5-ALA.

-

The average radiance of the tumor and normal brain tissue was measured to determine the T:N ratio.

-

-

Flow Cytometry:

-

Tumor xenografts and contralateral normal brain tissue were removed and dissociated into single-cell suspensions.

-

Cells were analyzed on a flow cytometer equipped with a laser for this compound excitation (e.g., 488 nm).

-

Fluorescence intensity of the cell populations was measured, and live cells were gated using forward and side scatter.

-

The geometric mean of the resulting histograms was used to represent the fluorescence intensity.

-

Caption: Experimental workflow for preclinical evaluation of this compound.

Logical Framework for Development and Application

The development of this compound is based on a logical progression from the known characteristics of cancer cells to the design of a targeted imaging agent.

Caption: Logical relationship from cancer biology to this compound application.

Conclusion

This compound is a promising cancer-selective fluorescent agent with potential applications in fluorescence-guided surgery. Its mechanism of action, rooted in the fundamental differences between cancer and normal cell membranes, allows for targeted accumulation and clear tumor demarcation in preclinical models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this and similar agents for improving surgical outcomes in oncology.

References

- 1. Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent Cancer-Selective Alkylphosphocholine Analogs For Intraoperative Glioma Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. researchgate.net [researchgate.net]

- 5. medindia.net [medindia.net]

- 6. abmole.com [abmole.com]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 8. Peer-Reviewed Glioma Surgery Study With Cellectar Biosciences Fluorescence Cancer-Targeting Agents Chosen for the Cover of Neurosurgery :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]

An In-Depth Technical Guide to CLR1501 for Cancer Cell Line Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CLR1501, a novel fluorescent alkylphosphocholine (APC) analog, for the imaging of cancer cell lines. It details the underlying mechanism of action, experimental protocols for in vitro imaging, and quantitative data from various studies.

Core Principles of this compound Tumor Selectivity

This compound is a cancer-targeting imaging agent that leverages the unique properties of cancer cell membranes. As a synthetic analog of alkylphosphocholine, it is selectively taken up and retained by malignant cells compared to normal cells.[1][2][3] This selectivity is primarily attributed to the abundance of lipid rafts in the plasma membranes of cancer cells.[2] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for various cellular processes, including signal transduction and endocytosis.[4]

The proposed mechanism for this compound uptake is through lipid raft-mediated endocytosis.[2] The agent's affinity for these rafts facilitates its internalization into the cancer cell. Disruption of lipid rafts has been shown to decrease the uptake of similar alkylphosphocholine analogs, supporting this hypothesis. Once inside the cell, this compound's fluorescent properties allow for clear visualization of cancer cells.

Signaling Pathway: Lipid Raft-Mediated Endocytosis of this compound

The following diagram illustrates the proposed signaling pathway for the uptake of this compound into cancer cells via lipid raft-mediated endocytosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of this compound in various cancer cell imaging experiments.

Table 1: In Vivo and Ex Vivo Tumor-to-Normal Tissue Fluorescence Ratios for this compound

| Cancer Model | Imaging Modality | Tumor-to-Normal Ratio (Mean ± SD) | Reference(s) |

| U251 Glioblastoma Xenografts | Confocal Microscopy | 3.51 ± 0.44 | [2] |

| U251 Glioblastoma Xenografts | IVIS Imaging | 7.23 ± 1.63 | [5][6] |

| U251 Glioblastoma Xenografts | Flow Cytometry | 14.8 ± 7.34 | [2] |

| 105CSC Xenografts | IVIS Imaging | 12.04 ± 3.64 | [2] |

Table 2: Comparative Tumor-to-Normal Brain Fluorescence Ratios

| Fluorescent Agent | Cancer Model | Imaging Modality | Tumor-to-Normal Ratio (Mean ± SD) | Reference(s) |

| This compound | U251 Glioblastoma Xenografts | IVIS Imaging | 7.23 ± 1.63 | [5][6] |

| 5-ALA | U251 Glioblastoma Xenografts | IVIS Imaging | 4.81 ± 0.92 | [5][6] |

Experimental Protocols

This section provides a detailed protocol for in vitro imaging of cancer cell lines using this compound.

Materials

-

Cancer cell line of interest (e.g., U251, PC-3, A375, Panc-1)

-

Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (4% in PBS) for fixing cells

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Glass-bottom dishes or chamber slides suitable for fluorescence microscopy

Experimental Workflow Diagram

Step-by-Step Procedure

-

Cell Seeding:

-

Culture cancer cells in their recommended medium.

-

Trypsinize and count the cells.

-

Seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency after 24 hours.

-

-

Incubation:

-

Incubate the seeded cells for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Washing:

-

After incubation, gently aspirate the this compound-containing medium.

-

Wash the cells three times with warm PBS to remove any unbound this compound.

-

-

Fixation:

-

Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

-

Gently wash the cells three times with PBS.

-

-

Mounting and Imaging:

Cancer Cell Lines Imaged with this compound and Analogs

A variety of cancer cell lines have been successfully imaged using this compound and its analogs, demonstrating its broad-spectrum applicability. These include:

-

Glioblastoma: U251, Glioblastoma Stem-like Cell (GSC) lines[2][6][8]

-

Prostate Cancer: PC-3[1]

-

Melanoma: A375

-

Pancreatic Cancer: Panc-1

-

Neuroblastoma [2]

This technical guide provides a foundational understanding and practical framework for utilizing this compound in cancer cell line imaging. For further details and specific applications, consulting the primary research articles is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent Cancer-Selective Alkylphosphocholine Analogs For Intraoperative Glioma Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of raft-dependent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent Cancer-Selective Alkylphosphocholine Analogs for Intraoperative Glioma Detection – Carbone Cancer Center – UW–Madison [cancer.wisc.edu]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

CLR1501: A Technical Guide to Tumor-Specific Uptake and Retention

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLR1501 is a novel, green fluorescent, cancer-selective imaging agent.[1][2][3][4] It is a synthetic analog of alkylphosphocholine (APC), a class of molecules that have demonstrated a unique ability to selectively target and accumulate in a wide array of cancer cells, including cancer stem cells.[5] This property makes this compound and its analogs promising candidates for various applications in oncology, from diagnostic imaging and surgical guidance to targeted drug delivery. This technical guide provides an in-depth overview of the current understanding of this compound's uptake and retention mechanisms in tumors, supported by preclinical data and detailed experimental methodologies.

Mechanism of Uptake and Retention

The selective accumulation of this compound in malignant tissues is primarily attributed to its interaction with lipid rafts, which are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids.[6][7][8] Cancer cells are known to have a higher abundance of these lipid rafts compared to normal cells. The proposed mechanism involves the following key steps:

-

Binding to Lipid Rafts: this compound, being an alkylphosphocholine analog, is thought to preferentially associate with the lipid raft-rich compartments on the surface of cancer cells.

-

Lipid Raft-Mediated Endocytosis: Following binding, this compound is internalized by the cancer cell through lipid raft-mediated endocytosis. This process is distinct from other endocytic pathways and can lead to different intracellular trafficking and fate of the internalized molecule.

-

Intracellular Retention: Once inside the tumor cell, this compound exhibits prolonged retention. This is believed to be due to the metabolic differences between cancer and normal cells. Specifically, cancer cells often have deficient phospholipid catabolizing enzymes, which prevents the breakdown and efflux of the APC analog.[9]

This selective uptake and prolonged retention mechanism allows for a high tumor-to-background signal, which is crucial for effective imaging and diagnostics.

Quantitative Data from Preclinical Studies

Preclinical studies, primarily in glioblastoma models, have demonstrated the efficacy of this compound in delineating tumor margins. The following tables summarize the key quantitative findings from these studies.

Table 1: this compound Spectral Properties

| Parameter | Wavelength (nm) |

| Excitation Peak | 500[1][2][3][4] |

| Emission Peak | 517[1][2][3][4] |

Table 2: Tumor-to-Normal Brain (T:N) Fluorescence Ratios of this compound in Glioblastoma Xenograft Models

| Imaging Modality | Tumor Model | T:N Ratio (Mean ± SEM) | Statistical Significance (p-value) |

| Confocal Microscopy | U251 Xenografts | 3.51 ± 0.44 | < 0.01[2] |

| IVIS Spectrum Imaging | U251 Xenografts | 7.23 ± 1.63 | Not specified |

| Flow Cytometry | U251 Xenografts | 14.8 ± 7.34 | Not specified |

Table 3: Comparison of T:N Fluorescence Ratios between this compound and 5-ALA

| Imaging Modality | Agent | T:N Ratio (Mean ± SEM) | Statistical Significance (p-value) |

| IVIS Spectrum Imaging | This compound | 7.23 ± 1.63 | p = 0.08 (not statistically significant) |

| 5-ALA | 4.81 ± 0.92 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Tumor Imaging in Xenograft Models

Objective: To visualize and quantify the uptake of this compound in tumors in a living animal model.

Materials:

-

This compound solution

-

Tumor-bearing mice (e.g., with orthotopic U251 glioblastoma xenografts)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Saline solution

Protocol:

-

Administer this compound to tumor-bearing mice via tail vein injection. The optimal dose and timing of imaging should be determined empirically, but studies have shown imaging at 24-48 hours post-injection.

-

At the desired time point, anesthetize the mouse.

-

Place the anesthetized mouse in the in vivo imaging system.

-

Acquire fluorescence images using the appropriate excitation (e.g., 500 nm) and emission (e.g., 540 nm) filters for this compound.

-

Acquire a brightfield image for anatomical reference.

-

Using the imaging software, draw regions of interest (ROIs) over the tumor and a contralateral normal tissue area (e.g., normal brain).

-

Quantify the average fluorescence intensity within each ROI.

-

Calculate the tumor-to-normal tissue ratio by dividing the average fluorescence intensity of the tumor ROI by that of the normal tissue ROI.

Confocal Microscopy of Tumor Sections

Objective: To visualize the microscopic distribution of this compound within the tumor and at the tumor-normal tissue interface.

Materials:

-

Freshly excised tumor and normal brain tissue from this compound-treated mice

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Confocal microscope

Protocol:

-

Following in vivo imaging or at a predetermined time point after this compound administration, euthanize the mouse and carefully excise the tumor and surrounding normal tissue.

-

Embed the tissues in OCT compound and snap-freeze in liquid nitrogen or on dry ice.

-

Using a cryostat, cut thin sections (e.g., 10-20 µm) of the frozen tissue and mount them on microscope slides.

-

Allow the sections to air dry briefly.

-

Apply a drop of mounting medium containing a nuclear counterstain to the tissue section and cover with a coverslip.

-

Image the sections using a confocal microscope.

-

Use the appropriate laser lines and emission filters for this compound (e.g., excitation at 488 nm, emission at 500-550 nm) and the nuclear stain (e.g., excitation at 405 nm, emission at 420-480 nm for DAPI).

-

Acquire images of the tumor core, the tumor margin, and adjacent normal tissue.

-

Analyze the images to assess the cellular and subcellular localization of this compound.

Flow Cytometry Analysis of this compound Uptake

Objective: To quantify the percentage of tumor cells that have taken up this compound and the intensity of the fluorescence signal on a single-cell level.

Materials:

-

Freshly excised tumor and normal brain tissue from this compound-treated mice

-

Collagenase/Dispase or other tissue dissociation enzymes

-

DNase I

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Cell strainer (e.g., 70 µm)

-

Flow cytometer

Protocol:

-

Mince the excised tumor and normal brain tissue into small pieces.

-

Incubate the minced tissue in a dissociation buffer containing collagenase and DNase I at 37°C with gentle agitation until a single-cell suspension is obtained.

-

Neutralize the enzymatic digestion by adding media containing FBS.

-

Pass the cell suspension through a cell strainer to remove any remaining clumps.

-

Wash the cells with PBS and centrifuge to pellet.

-

Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).

-

Analyze the cell suspension on a flow cytometer.

-

Use a laser line that excites this compound (e.g., 488 nm) and detect the emission in the appropriate channel (e.g., ~520 nm).

-

Gate on the viable cell population based on forward and side scatter properties.

-

Analyze the fluorescence intensity of the gated population to determine the percentage of this compound-positive cells and the mean fluorescence intensity.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound uptake and retention in cancer cells.

Experimental Workflows

Caption: Workflow for in vivo imaging of this compound in tumor-bearing mice.

Caption: Workflow for flow cytometry analysis of this compound uptake in tumor cells.

References

- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 2. Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent Cancer-Selective Alkylphosphocholine Analogs for Intraoperative Glioma Detection – Carbone Cancer Center – UW–Madison [cancer.wisc.edu]

- 4. Fluorescent Cancer-Selective Alkylphosphocholine Analogs For Intraoperative Glioma Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase 1 study of 131I-CLR1404 in patients with relapsed or refractory advanced solid tumors: dosimetry, biodistribution, pharmacokinetics, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthrax toxin triggers endocytosis of its receptor via a lipid raft–mediated clathrin-dependent process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocytosis of Gene Delivery Vectors: From Clathrin-dependent to Lipid Raft-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism of Polyplexes Internalization into Cells: Testing the GM1/Caveolin-1-Mediated Lipid Raft Mediated Endocytosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [124I]CLR1404 PET/CT in High Grade Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

CLR1501: A Technical Guide to a Cancer-Selective Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLR1501 is a novel, cancer-selective fluorescent probe designed for the visualization of malignant tissues. As a derivative of the tumor-targeting alkylphosphocholine (APC) analog, CLR1404, this compound incorporates a green fluorescent dye, enabling real-time optical imaging of cancer cells.[1][2] Its intrinsic affinity for cancer cells, coupled with its fluorescent properties, positions this compound as a promising tool for a range of applications, from preclinical cancer research to potential use in fluorescence-guided surgery. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

Core Properties and Mechanism of Action

This compound is a synthetic analog of alkylphosphocholine, a class of compounds known to be selectively taken up and retained by cancer cells.[2] The underlying mechanism for this selectivity is attributed to the unique characteristics of cancer cell membranes, which are enriched in lipid rafts.

Lipid Raft-Mediated Uptake:

The prevailing hypothesis for the selective accumulation of this compound in malignant cells involves its interaction with lipid rafts. These specialized membrane microdomains, rich in cholesterol and sphingolipids, serve as signaling platforms and are often over-represented in cancer cells. The alkylphosphocholine backbone of this compound facilitates its entry into cancer cells through these lipid rafts. This targeted uptake mechanism allows for a high concentration of the fluorescent probe within tumor tissues while minimizing accumulation in surrounding healthy cells.

Below is a diagram illustrating the proposed mechanism of this compound uptake by cancer cells.

Quantitative Performance Data

The efficacy of a fluorescent probe is critically dependent on its ability to provide a high contrast between the target tissue and the surrounding background. This compound has been evaluated in preclinical models, demonstrating significant tumor-to-normal tissue fluorescence ratios.

| Parameter | Value | Imaging Modality | Cancer Model | Reference |

| Excitation Peak | 500 nm | Spectroscopy | - | [1][3] |

| Emission Peak | 517 nm | Spectroscopy | - | [1][3] |

| Tumor-to-Normal Brain Ratio (T:N) | 3.51 ± 0.44 | Confocal Microscopy | U251 Glioblastoma Xenograft | [1][3] |

| Tumor-to-Normal Brain Ratio (T:N) | 7.23 ± 1.63 | IVIS Spectrum Imaging | U251 Glioblastoma Xenograft | [3][4] |

| Tumor-to-Normal Brain Ratio (T:N) by Flow Cytometry | 14.8 ± 7.34 | Flow Cytometry | U251 Glioblastoma Xenograft | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and replication of studies involving this compound. The following sections provide step-by-step protocols for key experimental procedures.

In Vivo Imaging in an Orthotopic Glioblastoma Mouse Model

This protocol outlines the procedure for visualizing this compound fluorescence in a brain tumor model.

Materials:

-

This compound solution

-

Mice with orthotopically implanted U251 glioblastoma xenografts

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Sterile syringes and needles

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.

-

Probe Administration: Administer a predetermined dose of this compound via intravenous injection.

-

Incubation: Allow the probe to circulate and accumulate in the tumor tissue for the optimal time period, as determined by preliminary studies.

-

Imaging:

-

Place the anesthetized mouse in the imaging chamber of the IVIS Spectrum system.

-

Set the excitation and emission filters appropriate for this compound (for IVIS, excitation at 430 nm and emission at 640 nm has been used).[1]

-

Acquire fluorescence images.

-

-

Data Analysis:

-

Using the accompanying software, draw regions of interest (ROIs) over the tumor area and a contralateral normal brain region.

-

Measure the average fluorescence intensity within each ROI.

-

Calculate the tumor-to-normal brain fluorescence ratio.

-

Ex Vivo Flow Cytometry Analysis

This protocol describes the quantification of this compound uptake in cancer cells from tumor tissue.

Materials:

-

Excised tumor and normal brain tissue

-

Collagenase/Dispase solution

-

DNase I

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Cell strainer (e.g., 70 µm)

-

Flow cytometer

-

FACS tubes

Procedure:

-

Tissue Dissociation:

-

Mince the excised tumor and normal brain tissues into small pieces.

-

Incubate the tissue fragments in a collagenase/dispase solution with DNase I at 37°C with agitation to generate a single-cell suspension.

-

-

Cell Preparation:

-

Neutralize the enzymatic digestion with PBS containing FBS.

-

Filter the cell suspension through a cell strainer to remove clumps.

-

Wash the cells by centrifugation and resuspend in cold PBS.

-

-

Flow Cytometry:

-

Transfer the single-cell suspension to FACS tubes.

-

Analyze the samples on a flow cytometer equipped with a laser for exciting this compound (e.g., 488 nm).

-

Collect data on a sufficient number of events (e.g., 10,000 cells).[1]

-

Gate on the live cell population based on forward and side scatter profiles.

-

-

Data Analysis:

-

Determine the mean fluorescence intensity of the cancer cells from the tumor tissue and the cells from the normal brain tissue.

-

Calculate the ratio of mean fluorescence intensity between the tumor and normal brain cells.

-

Confocal Microscopy of Brain Tissue Sections

This protocol details the high-resolution imaging of this compound in brain tissue sections.

Materials:

-

Excised brain tissue containing the tumor

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

Mounting medium

-

Confocal microscope

Procedure:

-

Tissue Preparation:

-

Following euthanasia, carefully excise the brain.

-

Embed the brain in OCT compound and freeze.

-

Using a cryostat, cut tissue sections (e.g., 100 µm thick).[1]

-

-

Staining (Optional):

-

For nuclear counterstaining, incubate the sections with a suitable dye (e.g., TO-PRO-3 iodide).[1]

-

Wash the sections with PBS.

-

-

Mounting:

-

Mount the tissue sections onto microscope slides using an appropriate mounting medium.

-

-

Confocal Imaging:

-

Image the sections using a confocal microscope.

-

Use a laser line appropriate for this compound excitation (e.g., 488 nm).[1]

-

Set the emission detection window to capture the fluorescence of this compound (e.g., centered around 517 nm).

-

Acquire images of the tumor and adjacent normal brain tissue.

-

-

Image Analysis:

-

Quantify the fluorescence intensity in the tumor and normal brain regions using image analysis software.

-

Calculate the tumor-to-normal brain fluorescence ratio.

-

Clinical Perspective

While extensive preclinical data exists for this compound, information on dedicated clinical trials for this specific green fluorescent probe is limited. However, the parent alkylphosphocholine platform, including the radioiodinated therapeutic and diagnostic agent CLR1404 and the near-infrared fluorescent analog CLR1502, has been the subject of clinical investigation. The preclinical success of this compound demonstrates the potential of this class of compounds for clinical translation in fluorescence-guided surgery and other diagnostic applications.[5][6]

Conclusion

This compound is a promising cancer-selective fluorescent probe with demonstrated efficacy in preclinical models of glioblastoma. Its mechanism of action, leveraging the altered lipid composition of cancer cell membranes, provides a basis for its tumor specificity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound for cancer imaging and research. Further investigation, including clinical trials, will be crucial to fully elucidate the potential of this compound in improving outcomes for cancer patients.

References

- 1. olympusconfocal.com [olympusconfocal.com]

- 2. Fluorescent probes for neuroscience: imaging ex vivo brain tissue sections - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescence and confocal imaging protocol [protocols.io]

- 5. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow Cytometry Sample Prep Guidelines: Flow Cytometry Core: Shared Facilities: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]

A Technical Guide to CLR1501 for the Identification and Study of Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CLR1501, a fluorescent alkylphosphocholine (APC) analog, and its application in the identification and characterization of cancer stem cells (CSCs). It details the molecule's mechanism of action, summarizes key preclinical data, and provides exemplary experimental protocols for its use in research and development.

Introduction: The Challenge of Cancer Stem Cells

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with capacities for self-renewal, differentiation, and tumor initiation.[1] Believed to be a driving force behind tumor recurrence and therapeutic resistance, the effective identification and targeting of CSCs are critical for developing more durable cancer therapies.[1] this compound is a novel fluorescent agent designed for the selective visualization of cancer cells, including CSCs, offering a valuable tool for both preclinical research and potential clinical applications.[2][3][4][5][6]

Mechanism of Action: Targeting Lipid Rafts

This compound's tumor selectivity is attributed to its novel mechanism of action, which is independent of cell surface markers. The molecule is a phospholipid ether (PLE) analog that preferentially accumulates in the plasma membranes of cancer cells due to an abundance of specialized membrane microdomains called lipid rafts.[7]

-

Lipid Raft Abundance: Cancer cells, including CSCs, exhibit a higher concentration of cholesterol- and sphingolipid-rich lipid rafts compared to normal differentiated cells.[7][8] These rafts serve as organizing centers for signaling proteins and are implicated in cell survival and proliferation pathways.[8][9][10]

-

Preferential Uptake: this compound and other PLE analogs are engineered to target and integrate into these lipid rafts.[7]

-

Prolonged Retention: Once integrated, the molecule exhibits prolonged retention, allowing for a durable signal for imaging and analysis. Studies have shown that this compound fluorescence is retained in GSC spheres for weeks and is distributed to progeny cells.[11]

This mechanism allows for broad-spectrum applicability across various cancer types.[11]

Quantitative Preclinical Data

This compound has been evaluated in numerous preclinical models, demonstrating its efficacy in selectively labeling glioblastoma (GBM) and glioblastoma stem cells (GSCs). The data consistently show significant uptake in tumor tissue and CSC populations compared to normal tissue.

| Cancer Model | Imaging Modality | Tumor-to-Normal (T:N) Ratio | Significance (p-value) | Reference |

| U251 Glioblastoma Xenograft | Confocal Microscopy | 3.51 ± 0.44 | p < 0.001 | [2][3] |

| U251 Glioblastoma Xenograft | IVIS Spectrum Imaging | 7.23 ± 1.63 | p = 0.077 (vs 5-ALA) | [2][3] |

| U251 Glioblastoma Xenograft | Ex Vivo Flow Cytometry | 14.8 ± 7.34 | p = 0.07 | [2] |

| Cell Lines | Analysis | Key Finding | Significance (p-value) | Reference |

| 10 GSC and GBM lines | Flow Cytometry | Significantly greater this compound labeling vs. Normal Human Astrocytes (NHAs). | p < 0.05 (for 9 of 10 lines) | [11] |

| 5 GSC lines | Flow Cytometry | CD133+ GSCs exhibited higher this compound labeling than CD133- counterparts. | p < 0.05 (for 4 of 5 lines) | [11] |

| U251, 22 GSC, 105 GSC | Ex Vivo Flow Cytometry | This compound+ cells co-localized with CD133+ populations. | 2% to 26% of cells were CD133+ | [12] |

| GSC-derived xenografts | Immunohistochemistry | This compound+ cells co-stained with CSC markers Nestin, Olig2, and CD15/SSEA-1. | Qualitative Co-localization | [12] |

Experimental Protocols and Workflows

This compound can be integrated into various experimental workflows to identify, isolate, and characterize CSCs. Its green fluorescence (Excitation/Emission: ~500/517 nm) is compatible with standard imaging and flow cytometry equipment.[2][3]

This protocol provides a method for labeling patient-derived glioblastoma stem cells (GSCs) with this compound and co-staining for the CSC marker CD133.

Materials:

-

GSC spheres cultured in serum-free neural stem cell medium.

-

This compound (e.g., from Cellectar Biosciences).

-

Anti-AC133/CD133 antibody (e.g., Miltenyi Biotec).

-

Isotype control antibody.

-

Accutase or similar for sphere dissociation.

-

FACS buffer (PBS + 2% FBS).

-

Flow cytometer with appropriate lasers and filters (e.g., 488 nm laser for this compound).

Procedure:

-

This compound Labeling: Add this compound to the GSC sphere culture at a final concentration of 5 µM.

-

Incubation: Incubate the cells overnight (16-24 hours) under standard culture conditions (37°C, 5% CO₂).[11]

-

Harvest and Dissociate: Gently collect the GSC spheres. Wash once with PBS. Add Accutase and incubate at 37°C for 5-10 minutes, or until spheres are dissociated into a single-cell suspension. Gently triturate if necessary.

-

Cell Staining:

-

Resuspend cells in FACS buffer.

-

Aliquot cells for isotype control and CD133 staining.

-

Add the anti-CD133 antibody or isotype control to the respective tubes at the manufacturer's recommended dilution.

-

Incubate for 30 minutes at 4°C in the dark.[13]

-

-

Wash: Wash the cells twice with cold FACS buffer to remove unbound antibody.

-

Analysis: Resuspend the final cell pellet in FACS buffer. Analyze on a flow cytometer, ensuring proper gating using isotype controls and unstained cells.[11] Detect this compound in the green channel (e.g., FITC) and the CD133-antibody conjugate in its corresponding channel (e.g., APC).

Conclusion and Future Directions

This compound is a robust and versatile tool for the selective identification of cancer cells and cancer stem cells across a wide range of preclinical models.[11] Its unique mechanism of targeting lipid rafts circumvents the limitations of marker-dependent identification methods. For researchers and drug developers, this compound enables:

-

High-contrast visualization of tumors and CSC niches in vivo and ex vivo.[2][4]

-

Enrichment and isolation of viable CSC populations via FACS for subsequent molecular and functional analysis.[11]

-

Screening of novel anti-CSC therapeutics by monitoring the depletion of the this compound-positive cell population.

The continued use of this compound in preclinical studies will further elucidate the biology of CSCs and aid in the development of next-generation cancer therapies designed to eradicate the root of tumor recurrence.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorescent Cancer-Selective Alkylphosphocholine Analogs For Intraoperative Glioma Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent cancer-selective alkylphosphocholine analogs for intraoperative glioma detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Fluorescent Cancer-Selective Alkylphosphocholine Analogs for Intraoperative Glioma Detection – Carbone Cancer Center – UW–Madison [cancer.wisc.edu]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. youtube.com [youtube.com]

- 8. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 12. researchgate.net [researchgate.net]

- 13. Intracellular Autofluorescence as a New Biomarker for Cancer Stem Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CLR1501 Fluorescence: Principles and Applications in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLR1501 is a novel, cancer-selective fluorescent imaging agent that holds significant promise for enhancing the precision of cancer detection and surgical resection. As a synthetic analog of alkylphosphocholine (APC), this compound leverages the unique biophysical properties of cancer cell membranes for its selective uptake and retention. This technical guide provides an in-depth overview of the core principles underlying this compound fluorescence, its mechanism of action, photophysical properties, and detailed protocols for its application in preclinical research.

Core Principles of this compound Fluorescence

This compound is a fluorescent dye conjugate of a proprietary alkylphosphocholine analog. Its fundamental principle lies in its selective accumulation and prolonged retention within cancer cells compared to normal healthy cells.[1] This tumor-selective targeting is attributed to the unique composition and organization of cancer cell membranes, which are enriched in lipid rafts.

Mechanism of Action: Lipid Raft-Mediated Endocytosis

The primary mechanism for the selective uptake of this compound into cancer cells is through lipid raft-mediated endocytosis.[2] Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which are more abundant in cancer cells.[2] this compound, as an APC analog, preferentially partitions into these lipid rafts.[2][3]

The process begins with the binding of this compound to the lipid rafts on the cancer cell surface. This interaction triggers the internalization of the molecule via endocytosis, a process where the cell membrane engulfs the this compound-laden lipid raft to form an endocytic vesicle.[2][4] Following internalization, the vesicles traffic within the cell, leading to the accumulation of this compound primarily within the cytoplasm.[3] Disruption of these lipid rafts has been shown to decrease the uptake of APC analogs, confirming the critical role of this pathway.[2]

Photophysical and Performance Data

This compound exhibits fluorescence in the green spectrum, making it suitable for detection with a wide range of commercially available imaging systems. While specific data for the fluorescence quantum yield and lifetime of this compound are not publicly available, its performance in preclinical models has been well-characterized.

Photophysical Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | 500 nm | [5][6] |

| Emission Maximum (λem) | 517 nm | [5][6] |

Preclinical Performance: Tumor-to-Background Ratios

The efficacy of a fluorescent imaging agent is often determined by its ability to provide high contrast between the tumor and surrounding normal tissue, quantified as the tumor-to-background ratio (TBR).

| Cancer Model | Imaging Modality | Tumor-to-Background Ratio (Mean ± SD) | Reference |

| Orthotopic U251 Glioblastoma | Confocal Microscopy | 3.51 ± 0.44 | [5][6] |

| Orthotopic U251 Glioblastoma | IVIS Spectrum | 7.23 ± 1.63 | [5][6] |

| Orthotopic U251 Glioblastoma | Flow Cytometry | 14.8 ± 7.34 | [5] |

| Glioblastoma Stem Cell-derived Xenografts (22CSC) | Confocal Microscopy | 5.84 ± 3.3 | [5] |

| Pancreatic Carcinoma (Panc-1) | In vivo Multispectral Imaging | Pronounced accumulation at 96h post-injection | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in a preclinical setting.

In Vitro Fluorescent Staining of Cancer Cells

This protocol describes the staining of cancer cells with this compound for fluorescence microscopy.

Materials:

-

This compound solution

-

Cancer cell line of interest (e.g., A375 melanoma, U87-MG glioblastoma)

-

Appropriate cell culture medium (e.g., DMEM, MEM) supplemented with 10% FBS

-

Phosphate Buffered Saline (PBS)

-

Microscope slides or coverslips

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cancer cells onto microscope slides or coverslips and allow them to grow overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Incubation: Gently replace the culture medium with fresh medium containing this compound at a final concentration of 7.5 µM.[3]

-

Incubation: Incubate the cells with the this compound-containing medium for 24 hours at 37°C.[3]

-

Washing: After incubation, gently wash the cells twice with PBS to remove any unbound this compound.

-

Imaging: Mount the slides/coverslips and visualize the stained cells using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~500 nm, Emission: ~520-550 nm).[3]

In Vivo Imaging in Orthotopic Glioblastoma Mouse Models

This protocol outlines the procedure for in vivo imaging of this compound in mice bearing orthotopic glioblastoma xenografts, as described in the study by Swanson et al.

Materials:

-

This compound solution

-

NOD-SCID mice with MRI-verified orthotopic U251 glioblastoma or glioblastoma stem cell (GSC)-derived xenografts.

-

Anesthesia (e.g., isoflurane)

-

IVIS Spectrum imaging system or a similar whole-body fluorescence imaging system.

-

Confocal microscope for ex vivo analysis.

Procedure:

-

This compound Administration: Administer this compound to the tumor-bearing mice via intravenous injection. The specific dose and timing can be optimized for the tumor model, with imaging typically performed between 24 and 96 hours post-injection.[3]

-

In Vivo Imaging (IVIS Spectrum):

-

Anesthetize the mouse.

-

Place the mouse in the imaging chamber of the IVIS Spectrum system.

-

Acquire fluorescence images using an excitation filter around 500 nm and an emission filter around 540 nm.[5]

-

Acquire a brightfield image for anatomical reference.

-

Analyze the images to determine the tumor-to-background fluorescence ratio.

-

-

Ex Vivo Confocal Microscopy:

-

Following in vivo imaging, euthanize the mouse and carefully harvest the brain.

-

Prepare frozen brain sections.

-

Image the sections using a confocal microscope with a 488 nm excitation laser and a 525/550 nm emission filter to visualize this compound fluorescence.[5]

-

A nuclear counterstain (e.g., ToPro3) can be used to identify cell nuclei and delineate tumor margins.

-

Quantify the fluorescence intensity in the tumor and contralateral normal brain regions to calculate the tumor-to-normal brain fluorescence ratio.

-

Conclusion

This compound is a promising cancer-selective fluorescent agent with a clear mechanism of action rooted in the distinct lipid composition of cancer cell membranes. Its favorable photophysical properties and demonstrated high tumor-to-background ratios in preclinical models underscore its potential for improving the accuracy of cancer imaging and fluorescence-guided surgery. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their preclinical cancer research and drug development endeavors. Further investigation into its quantitative photophysical parameters will continue to refine its application and enhance its utility in the field of oncology.

References

- 1. Lipid Raft Endocytosis and Exosomal Transport Facilitate Extracellular Trafficking of Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkyl-lysophospholipid Accumulates in Lipid Rafts and Induces Apoptosis via Raft-dependent Endocytosis and Inhibition of Phosphatidylcholine Synthesis* | Semantic Scholar [semanticscholar.org]

- 3. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent Cancer-Selective Alkylphosphocholine Analogs For Intraoperative Glioma Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent Cancer-Selective Alkylphosphocholine Analogs for Intraoperative Glioma Detection – Carbone Cancer Center – UW–Madison [cancer.wisc.edu]

CLR1501 and its Interaction with Lipid Rafts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLR1501 is a fluorescently labeled alkylphosphocholine (APC) analog of CLR1404, developed for its tumor-selective properties. This selectivity makes it a promising agent for intraoperative fluorescence-guided surgery, enabling surgeons to better differentiate between cancerous and healthy tissue. The mechanism underlying this tumor selectivity is multifaceted, with a significant component being its interaction with lipid rafts—specialized microdomains within the cell membrane that are notably more abundant in cancer cells compared to normal cells. This guide provides an in-depth technical overview of the interaction between this compound and lipid rafts, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms.

Core Mechanism: The Role of Lipid Rafts in this compound Uptake

The preferential accumulation of this compound and other alkylphosphocholine analogs in tumor cells is significantly attributed to their affinity for lipid rafts. These membrane microdomains, enriched in cholesterol and sphingolipids, serve as platforms for various cellular signaling processes. In many cancer types, the composition and abundance of lipid rafts are altered, contributing to malignant phenotypes.

The proposed mechanism for this compound's selective uptake involves its initial interaction and partitioning into these lipid raft domains on the cancer cell surface. This is followed by internalization, a process that appears to be dependent on raft-mediated endocytosis. Evidence suggests that the activity of sphingomyelin synthase 1 (SMS1), an enzyme involved in sphingomyelin synthesis and raft-dependent endocytosis, plays a crucial role in the cellular uptake of these compounds.

Once internalized, alkylphosphocholine analogs can exert further anti-cancer effects by disrupting lipid raft integrity and interfering with downstream signaling pathways that are critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Tumor Selectivity of this compound

| Cell Line / Model | Assay Type | Measurement | Value | Reference |

| U251 Glioblastoma Xenograft | Flow Cytometry | Tumor-to-Normal Brain Fluorescence Ratio | 14.8 ± 7.34 | [1] |

| U251 Glioblastoma Xenograft | Confocal Microscopy | Tumor-to-Normal Brain Fluorescence Ratio | 3.51 ± 0.44 | [1] |

| U251 Glioblastoma Xenograft | IVIS Imaging | Tumor-to-Normal Brain Fluorescence Ratio | 7.23 ± 1.63 | [2] |

| Various Cancer Cell Lines (renal, colorectal, glioma, ovarian, pancreatic, melanoma, and prostate) | Confocal Microscopy | Preferential uptake in cancer cells vs. normal fibroblasts | 5- to 9-fold |

Table 2: Evidence for Lipid Raft-Mediated Uptake of CLR1404 (Parent Compound)

| Cell Line | Experimental Condition | Effect on Uptake | Quantitative Change | Reference |

| PC-3 (Prostate Cancer) | Treatment with Filipin III (lipid raft disruptor) | Decreased Uptake | 50-60% reduction | |

| S49 (Mouse Lymphoma) | Treatment with Methyl-β-cyclodextrin (cholesterol depletion) | Alleviated inhibition of phosphatidylcholine synthesis | Data descriptive | |

| S49 (Mouse Lymphoma) | Treatment with Bacterial Sphingomyelinase (sphingomyelin hydrolysis) | Alleviated inhibition of phosphatidylcholine synthesis | Data descriptive | |

| S49 (Mouse Lymphoma) | siRNA-mediated blockage of Sphingomyelin Synthase 1 (SMS1) | Reduced Uptake | Data descriptive |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

This compound Tumor Fluorescence Analysis by Ex Vivo Flow Cytometry

-

Objective: To quantify the differential uptake of this compound in tumor versus normal brain tissue.

-

Animal Model: Mice with MRI-verified orthotopic U251 glioblastoma xenografts.

-

Procedure:

-

Administer this compound to tumor-bearing mice.

-

After a predetermined time, euthanize the mice and harvest the brains.

-

Isolate the tumor and a contralateral normal brain tissue sample.

-

Prepare single-cell suspensions from both tissues.

-

Analyze the cell suspensions using a flow cytometer.

-

-

Flow Cytometry Parameters:

-

Excitation/Emission: 490 nm / 515 nm for this compound.

-

Data Acquisition: Collect data for 10,000 cells per sample.

-

Gating: Use forward scatter (FSC) and side scatter (SSC) to gate on live cells. Establish positive versus negative fluorescent cell gates using control brain cells from mice not injected with this compound.

-

Analysis: Determine the geometric mean fluorescence intensity (MFI) for both tumor and normal brain cell populations. Calculate the tumor-to-normal brain (T:N) fluorescence ratio.[1]

-

Inhibition of Alkylphosphocholine Uptake by Lipid Raft Disruption

-

Objective: To demonstrate the dependence of alkylphosphocholine uptake on the integrity of lipid rafts.

-

Cell Lines: Cancer cell lines known to have high lipid raft content (e.g., PC-3 prostate cancer cells).

-

Procedure:

-

Culture cells to a suitable confluency.

-

Pre-treat one group of cells with a lipid raft disrupting agent (e.g., filipin III or methyl-β-cyclodextrin) at a concentration and for a duration known to be effective without causing significant cytotoxicity. A control group should be treated with the vehicle alone.

-

Following pre-treatment, incubate both groups with a labeled alkylphosphocholine analog (e.g., radio-iodinated CLR1404 or fluorescent this compound) for a specified period.

-

Wash the cells thoroughly to remove any unbound compound.

-

Lyse the cells and quantify the amount of internalized compound using an appropriate method (e.g., gamma counting for radio-labeled compounds or fluorescence spectroscopy for fluorescent compounds).

-

Compare the uptake in the treated group to the control group to determine the percentage of inhibition.

-

siRNA-Mediated Knockdown of Sphingomyelin Synthase 1 (SMS1)

-

Objective: To investigate the role of SMS1 in the uptake of alkylphosphocholine analogs.

-

Cell Lines: A suitable cancer cell line (e.g., Jurkat T lymphoma cells).

-

Procedure:

-

Transfect cells with siRNA targeting SMS1. A scrambled (non-targeting) siRNA should be used as a control. A typical protocol might involve transfecting 5 x 10^6 cells with 1.5 µM of siRNA.[3]

-

Culture the cells for a period sufficient to achieve significant knockdown of the target protein (e.g., 48 hours).

-

Verify the knockdown of SMS1 by measuring its enzyme activity in cell lysates or by quantifying SMS1 protein levels via Western blotting.[3]

-

Perform an uptake assay as described in Protocol 2, comparing the uptake of a labeled alkylphosphocholine analog in SMS1-knockdown cells versus control cells.

-

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows related to the interaction of this compound with lipid rafts.

Caption: Proposed mechanism of this compound uptake and action via lipid rafts.

Caption: Workflow for investigating the role of lipid rafts in this compound uptake.

Conclusion

The interaction with lipid rafts is a cornerstone of the tumor-selective mechanism of this compound. The increased abundance of these microdomains in cancer cell membranes provides a gateway for the preferential accumulation of this fluorescent agent. While further research is needed to elucidate the precise biophysical interactions and downstream signaling consequences in various cancer types, the existing evidence strongly supports the role of lipid rafts in the efficacy of this compound as a tumor-targeting agent. The experimental protocols and data presented in this guide offer a foundation for continued investigation and development in this promising area of cancer diagnostics and treatment.

References

- 1. Fluorescent Cancer-Selective Alkylphosphocholine Analogs For Intraoperative Glioma Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Cancer-Selective Alkylphosphocholine Analogs for Intraoperative Glioma Detection – Carbone Cancer Center – UW–Madison [cancer.wisc.edu]

- 3. Suppression of sphingomyelin synthase 1 by small interference RNA is associated with enhanced ceramide production and apoptosis after photodamage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Cancer Cell Detection: CLR1501 Staining Protocol for Flow Cytometry

Application Note

Introduction

CLR1501 is a novel, cancer-selective, fluorescent imaging agent developed by Cellectar Biosciences. It is a synthetic analog of alkylphosphocholine (APC), which has shown preferential uptake and retention in malignant cells compared to normal healthy cells. The selective accumulation of this compound in cancer cells is attributed to its interaction with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that are often altered in cancer cells. This unique mechanism of action makes this compound a powerful tool for discriminating cancerous cells from normal cell populations. This application note provides a detailed protocol for the use of this compound for the fluorescent staining of cancer cells for subsequent analysis by flow cytometry.

Mechanism of Action

This compound is a phospholipid ether analog. Its selective uptake and retention in cancer cells are primarily mediated by differences in the plasma membrane composition and organization of cancer cells compared to normal cells. Specifically, this compound is thought to interact with and be internalized through lipid rafts. These membrane microdomains are often more abundant or have altered composition in cancer cells, leading to the preferential accumulation of this compound. Once inside the cell, this compound's fluorescent properties (Excitation/Emission: ~500/517 nm) allow for the clear identification of cancer cells using flow cytometry.

Applications

-

Identification and quantification of cancer cells in heterogeneous populations.

-

Analysis of cancer stem cell markers in conjunction with this compound staining.

-

Evaluation of anti-cancer drug efficacy by monitoring changes in the this compound-positive cell population.

-

Isolation of viable cancer cells for downstream applications.

Quantitative Data Summary

| Parameter | Value | Reference |

| Excitation Wavelength (peak) | ~500 nm | [1][2] |

| Emission Wavelength (peak) | ~517 nm | [1][2] |

| Recommended Staining Concentration | 5 µM | [2] |

| Recommended Incubation Time | 24 hours (or overnight) | [2] |

| Laser Line for Excitation | 488 nm (Blue) | [1] |

| Emission Filter | 525/550 nm or similar green fluorescence channel (e.g., FITC) | [1] |

Experimental Protocol: this compound Staining for Flow Cytometry

Materials and Reagents

-

This compound (Cellectar Biosciences, Inc.)

-

Cell suspension of interest (cancer cell lines or primary cells)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)

-

Trypsin or other cell dissociation reagent (for adherent cells)

-

Centrifuge

-

Flow cytometer equipped with a 488 nm laser

-

Flow cytometry tubes

-

Viability dye (e.g., Propidium Iodide, DAPI) - optional

Cell Preparation

-

For suspension cells:

-

Count the cells and adjust the density to 1 x 10^6 cells/mL in complete culture medium.

-

-

For adherent cells:

-

Wash the cells with PBS.

-

Harvest the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).